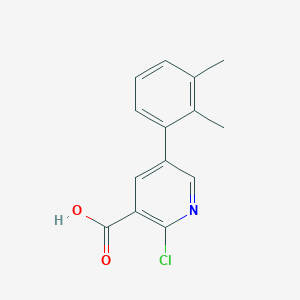

2-CHLORO-5-(2,3-DIMETHYLPHENYL)NICOTINIC ACID

Description

Structural Significance of the Nicotinic Acid Scaffold in Organic Chemistry

The nicotinic acid scaffold, characterized by a pyridine (B92270) ring bearing a carboxylic acid at the 3-position, is of fundamental importance in organic chemistry. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group provides a site for a variety of chemical transformations, including esterification, amidation, and reduction. This inherent reactivity allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties.

The planarity of the pyridine ring and the presence of the carboxylic acid group also allow for diverse non-covalent interactions with biological macromolecules, a key factor in the design of enzyme inhibitors and receptor modulators.

Overview of Aryl-Substituted Nicotinic Acid Congeners within Medicinal and Agricultural Contexts

The introduction of aryl substituents onto the nicotinic acid backbone has led to the discovery of numerous compounds with significant applications in both medicine and agriculture. The nature and position of the aryl group, along with other substituents on the pyridine ring, play a crucial role in determining the biological activity of these congeners.

In Medicinal Chemistry:

Aryl-substituted nicotinic acids have been investigated for a range of therapeutic applications. For instance, derivatives bearing substituted phenyl rings have shown promise as anti-inflammatory and analgesic agents. These compounds often function by inhibiting enzymes involved in the inflammatory cascade. Furthermore, the nicotinic acid framework is a key component in a variety of antimicrobial agents, with functionalization being a key strategy in the development of new antibiotics to combat resistant strains.

In Agricultural Chemistry:

In the agricultural sector, aryl-substituted nicotinic acid derivatives are prominent as herbicides. acs.orgresearchgate.netnih.govsci-hub.box These compounds can act as potent and selective inhibitors of plant-specific enzymes, leading to effective weed control. The substitution pattern on both the pyridine and aryl rings is critical for optimizing herbicidal activity and ensuring crop safety. For example, 2-chloronicotinic acid is a key intermediate in the synthesis of several commercial herbicides. wikipedia.orgatlantis-press.com

The following table provides a summary of the applications of aryl-substituted nicotinic acid congeners:

| Application Area | Examples of Activity |

| Medicinal Chemistry | Anti-inflammatory, Analgesic, Antimicrobial |

| Agricultural Chemistry | Herbicidal, Plant Growth Regulation |

Rationale for Investigating 2-Chloro-5-(2,3-dimethylphenyl)nicotinic Acid within the Context of Functionalized Pyridine Carboxylic Acid Systems

The 2-chloro substituent is a common feature in many bioactive nicotinic acid derivatives, particularly in the agrochemical field. wikipedia.orgatlantis-press.com Its presence can influence the electronic properties of the pyridine ring and provide a handle for further chemical modification.

The 5-aryl substitution is a well-established strategy for modulating the biological activity of nicotinic acids. The specific 2,3-dimethylphenyl group in the target molecule introduces a sterically hindered and lipophilic moiety. This particular substitution pattern could influence the compound's interaction with biological targets, potentially leading to enhanced potency or a novel mode of action. The methyl groups' positions may also affect the rotational freedom around the C-C bond connecting the two rings, which can be a critical determinant of biological activity.

The investigation of this compound is therefore a logical step in the exploration of functionalized pyridine carboxylic acids. The synthesis and biological evaluation of this compound could provide valuable insights into the structure-activity relationships of this class of molecules and potentially lead to the discovery of new lead compounds for medicinal or agricultural applications. The exploration of such novel substitution patterns is a key driver of innovation in the ongoing search for more effective and selective chemical agents.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-4-3-5-11(9(8)2)10-6-12(14(17)18)13(15)16-7-10/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWLQLGDZACSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687050 | |

| Record name | 2-Chloro-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258624-93-9 | |

| Record name | 2-Chloro-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 2,3 Dimethylphenyl Nicotinic Acid and Analogues

Strategies for Halogenation and Arylation at the Nicotinic Acid Core

The construction of the 2-chloro-5-(2,3-dimethylphenyl)nicotinic acid scaffold hinges on the effective and regioselective introduction of a chlorine atom at the C2 position and an aryl group at the C5 position of the nicotinic acid ring.

Direct and Indirect Approaches for Incorporating Chlorine at Position 2 of Nicotinic Acid Derivatives

The introduction of a chlorine atom at the 2-position of the nicotinic acid backbone is a critical step. Direct chlorination of nicotinic acid itself is challenging due to the electron-deficient nature of the pyridine (B92270) ring. Therefore, indirect methods are more commonly employed.

One of the most prevalent strategies involves the N-oxidation of nicotinic acid to form nicotinic acid N-oxide. This intermediate activates the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack. Treatment of nicotinic acid N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively installs the chlorine atom at the 2-position.

Another approach is the substitution of a hydroxyl group in 2-hydroxynicotinic acid. This precursor can be synthesized through various methods, and its subsequent treatment with a chlorinating agent like POCl₃ provides 2-chloronicotinic acid. Additionally, tandem reactions involving the cyclization of acrolein derivatives have been reported for the synthesis of 2-chloronicotinic acid.

Regioselective Introduction of the 2,3-Dimethylphenyl Moiety at Position 5

With the 2-chloro-nicotinic acid core in hand, the next key transformation is the introduction of the 2,3-dimethylphenyl group at the C5 position. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netchemrxiv.orggoogle.com In the context of nicotinic acid derivatives, a directing group can facilitate deprotonation at an adjacent position. For instance, the carboxylic acid group, after conversion to a suitable directing group like a tertiary amide, can direct lithiation to the C4 position. However, achieving selective C5-functionalization via DoM on a 2-chloronicotinic acid scaffold is less direct and may require a different substitution pattern or a multi-step sequence. A more direct approach involves the use of a pre-functionalized substrate, such as a 5-halonicotinic acid derivative, which can then undergo cross-coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a widely used method for C-C bond formation. For the synthesis of this compound, a 5-bromo-2-chloronicotinic acid derivative could be coupled with 2,3-dimethylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃). The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A potential route would involve the reaction of a 5-halo-2-chloronicotinic acid derivative with a (2,3-dimethylphenyl)zinc halide. Negishi couplings are known for their high functional group tolerance and reactivity. wikipedia.org

Stille Coupling: This reaction utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. wikipedia.orgmsu.edu The synthesis could proceed via the coupling of a 5-halo-2-chloronicotinic acid derivative with a (2,3-dimethylphenyl)stannane. While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

Below is a table summarizing the general conditions for these cross-coupling reactions for the synthesis of 5-arylnicotinic acid derivatives.

Table 1: General Conditions for Cross-Coupling Reactions for 5-Arylnicotinic Acid Synthesis

| Coupling Reaction | Halide Substrate | Aryl Source | Catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-chloronicotinate | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Negishi | 5-Iodo-2-chloronicotinate | Arylzinc halide | Pd(PPh₃)₄, Ni(acac)₂ | - | THF, DMF |

| Stille | 5-Bromo-2-chloronicotinate | Arylstannane | Pd(PPh₃)₄, Pd(OAc)₂ | - | Toluene, Dioxane |

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryls. nih.gov This approach avoids the need for pre-functionalization of the nicotinic acid ring at the C5 position. A palladium catalyst can mediate the direct coupling of the C5-H bond of a 2-chloronicotinic acid derivative with an aryl halide, such as 1-iodo-2,3-dimethylbenzene. This reaction often requires a directing group to achieve high regioselectivity. The carboxylic acid group itself can act as a directing group, facilitating C-H activation at the adjacent C4 position. For C5 arylation, strategic placement of other substituents or the use of specific ligands might be necessary to control the regioselectivity.

Synthesis of Precursor 2-Chloronicotinic Acid and its Functionalization

As mentioned previously, 2-chloronicotinic acid is a key intermediate in the synthesis of the target compound. Its preparation is a well-established process.

A common laboratory-scale synthesis involves the oxidation of nicotinic acid with an oxidizing agent like hydrogen peroxide to yield nicotinic acid N-oxide. This is followed by chlorination using phosphorus oxychloride, often in the presence of a base like triethylamine. The resulting 2-chloronicotinoyl chloride can then be hydrolyzed to afford 2-chloronicotinic acid.

Alternatively, commercial-scale production may utilize different routes, such as the hydrolysis of 2-chloro-3-cyanopyridine, which itself can be synthesized from 3-cyanopyridine (B1664610). The choice of synthetic route often depends on factors like cost, scale, and environmental considerations.

Once synthesized, 2-chloronicotinic acid can be further functionalized. The carboxylic acid group can be converted to an ester or an amide to facilitate subsequent cross-coupling reactions or to act as a directing group. For instance, esterification to the methyl or ethyl ester is a common step before performing a Suzuki-Miyaura or Negishi coupling at the C5 position (after halogenation at this position).

Multi-Component Reactions and Cascade Transformations for Complex Nicotinic Acid Systems

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single pot. nih.govbeilstein-journals.orgnih.gov For the synthesis of highly substituted nicotinic acid derivatives, MCRs can provide rapid access to diverse scaffolds. For example, a Hantzsch-type pyridine synthesis could be adapted to incorporate the desired substitution pattern, although this would likely require significant optimization to achieve the specific 2-chloro-5-aryl substitution.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. nih.gov These processes are highly atom-economical and can rapidly build molecular complexity. A cascade approach to this compound could involve a sequence of cyclization and functionalization steps. For instance, a suitably designed acyclic precursor could undergo a cyclization to form the pyridine ring, followed by in-situ chlorination and arylation. While conceptually elegant, the development of such a cascade for this specific target would be a considerable synthetic challenge.

Catalytic Approaches in the Synthesis of Aryl-Substituted Nicotinic Acids

The introduction of an aryl substituent onto a nicotinic acid scaffold is a key synthetic challenge that is often addressed using catalytic cross-coupling reactions. These methods offer high efficiency and selectivity in forming the crucial C-C bond.

Palladium-catalyzed cross-coupling reactions are a prominent strategy. For instance, a route for synthesizing 3,4-diarylated pyridines has been developed starting from nicotinic acid precursors. rsc.org This process involves a one-pot protodecarboxylation-bromination followed by a Suzuki coupling reaction. rsc.org The Suzuki coupling utilizes a palladium catalyst, such as Pd(PPh3)4, to couple an arylboronic acid with a halogenated pyridine intermediate, effectively introducing the aryl group at the desired position. rsc.org

Rhodium-catalyzed reactions have also been explored for the arylation of nicotinic acid derivatives. Catalyst-controlled regioselective addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts can yield various substituted dihydropyridines, which are precursors to the corresponding aromatic pyridines. nih.gov The choice of ligand is crucial for directing the regioselectivity of the arylation; for example, a Rh/BINAP combination can direct addition to the C6 position, while other ligands can favor C2 addition. nih.gov

Another catalytic approach involves the selective dechlorination of polychlorinated nicotinic acids. For analogues like 2-chloro-5-fluoro-nicotinic acid, direct catalytic hydrogenation can be used to selectively remove a chlorine atom from a 2,6-dichloro precursor. google.comgoogle.com Catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon are employed for this selective hydrogenation. google.comgoogle.com

The table below summarizes some catalytic approaches applicable to the synthesis of aryl-substituted nicotinic acids.

| Catalytic Method | Catalyst/Reagents | Substrates | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Halogenated nicotinic acid derivatives and arylboronic acids | Forms C-C bond to introduce aryl group. rsc.org |

| Rhodium-Catalyzed Arylation | Rh-complex with ligands (e.g., BINAP) | N-alkyl nicotinate salts and aryl boron nucleophiles | Regioselectivity is controlled by the choice of catalyst/ligand. nih.gov |

| Selective Hydrogenation | Lindlar catalyst, Raney Ni, or Pd/C | Dichloro-nicotinic acid derivatives | Selectively removes one chlorine atom. google.comgoogle.com |

| Nickel-Catalyzed Aryl Exchange | Ni/dcypt catalyst | Aryl sulfides and aromatic esters/halides | Enables aryl sulfide (B99878) synthesis via an aryl exchange mechanism. chemrxiv.org |

Green Chemistry Principles Applied to the Synthesis of Nicotinic Acid Derivatives (Contextual for broader nicotinic acid synthesis)

The industrial production of nicotinic acid has traditionally relied on methods that are now considered environmentally burdensome. For example, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is a major industrial route, but it generates nitrous oxide (N₂O), a greenhouse gas with a warming potential approximately 300 times that of carbon dioxide. nih.govresearchgate.netnih.gov This has prompted research into greener synthetic alternatives that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals.

Key green chemistry strategies in the synthesis of nicotinic acid derivatives include:

Use of Greener Oxidants: Replacing hazardous and inefficient oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid with cleaner alternatives is a primary focus. nih.gov Hydrogen peroxide (H₂O₂) is a more environmentally friendly oxidant, as its only byproduct is water. jetir.orgoriprobe.com

Heterogeneous Catalysis: The development of solid, reusable catalysts simplifies product purification and reduces waste. For the gas-phase oxidation of picoline derivatives to nicotinic acid, V-Ti based catalysts have been investigated. nih.gov Researchers have also reported a one-step reaction using a manganese-substituted aluminophosphate catalyst, which significantly reduces inorganic waste compared to traditional methods. acs.org

Biocatalysis: Enzymatic processes offer a highly selective and environmentally benign alternative to traditional chemical synthesis. frontiersin.org Biocatalyst-mediated reactions can be performed in one step under mild conditions. For example, nitrilase enzymes can convert 3-cyanopyridine to nicotinic acid with high efficiency. frontiersin.org Immobilized whole-cell biocatalysts have shown excellent stability and reusability, making them suitable for industrial-scale production. frontiersin.org

Alternative Solvents: Utilizing greener solvents, such as water, can significantly reduce the environmental impact of a synthetic process. researchgate.net

These green approaches aim to create more sustainable pathways for producing nicotinic acid and its derivatives, minimizing environmental harm while maintaining high efficiency. chimia.ch

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Atom Economy

Atom economy is a concept central to green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgacs.org The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

A high atom economy (approaching 100%) indicates that few atoms are wasted as byproducts. wikipedia.orgrsc.org

Traditional methods for nicotinic acid synthesis often exhibit poor atom economy. For instance, the oxidation of picolines using stoichiometric oxidants like KMnO₄ generates significant amounts of manganese dioxide waste, leading to a low atom economy of around 21%. nih.gov Even high-yielding reactions can have poor atom economy if they produce substantial byproducts. wikipedia.orgprimescholars.com

Modern catalytic methods generally offer superior atom economy. Addition reactions, for example, are inherently atom-economical as all reactant atoms are incorporated into the final product. rsc.org Catalytic hydrogenation is another example of a highly atom-efficient reaction. primescholars.com

The table below provides a comparative analysis of different synthetic approaches relevant to nicotinic acid synthesis.

| Synthetic Method | Typical Yield | Selectivity | Atom Economy | Advantages | Disadvantages |

| Classical Oxidation (e.g., with KMnO₄) | Moderate (e.g., ~75-77%) nih.gov | Can be low without careful control | Very Low (~21%) nih.gov | Established laboratory method | Highly wasteful, low atom economy, uses hazardous reagents. nih.gov |

| Industrial Oxidation (with HNO₃) | High (e.g., 91%) nih.gov | Good | Poor | High conversion and yield. nih.gov | Produces N₂O (a potent greenhouse gas), uses corrosive acid. nih.govnih.gov |

| Catalytic Gas-Phase Oxidation | High (e.g., 84-97%) nih.gov | Dependent on catalyst and conditions | Moderate to High | Use of heterogeneous catalysts, potential for continuous process. nih.gov | Requires high temperatures and specialized reactors. |

| Palladium-Catalyzed Cross-Coupling | Good to Excellent (e.g., ~70%) rsc.org | High regioselectivity | Moderate | High functional group tolerance, versatile for creating C-C bonds. rsc.org | Cost of palladium catalyst, potential for metal contamination. |

| Biocatalytic Synthesis (Enzymatic) | Very High (up to 100% conversion) frontiersin.org | Excellent (chemo-, regio-, and stereoselectivity) | High | Mild reaction conditions, environmentally friendly, high selectivity. frontiersin.org | Enzyme stability and cost can be limitations. |

This comparative analysis highlights the shift from traditional, wasteful synthetic methods towards more efficient and sustainable catalytic and biocatalytic approaches in the synthesis of nicotinic acid and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 2,3 Dimethylphenyl Nicotinic Acid and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. It is widely applied to nicotinic acid derivatives to elucidate their fundamental chemical properties. dergipark.org.trepstem.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, this process involves calculating the molecule's energy at various atomic arrangements to find the global energy minimum. DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are commonly used for this purpose. epstem.netmdpi.com The optimization provides key structural parameters like bond lengths, bond angles, and dihedral angles.

A significant conformational aspect of this molecule is the dihedral angle between the pyridine (B92270) ring and the 2,3-dimethylphenyl ring. Due to steric hindrance from the ortho-methyl group and the chloro substituent, a non-planar (twisted) conformation is expected to be the most stable. libretexts.orgnih.gov This twisting minimizes repulsive forces between the rings. ic.ac.uk The orientation of the carboxylic acid group relative to the pyridine ring also presents conformational possibilities (syn and anti), which DFT calculations can resolve by identifying the lowest energy state. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Nicotinic Acid Analogue

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 Å |

| C-Cl | 1.75 Å | |

| C-N (pyridine) | 1.34 Å | |

| Bond Angle (°) | O=C-O | 123° |

| C-C-Cl | 119° | |

| Pyridine Ring-Phenyl Ring Dihedral | ~45-55° |

Note: Data are representative values for similar structures based on DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). scirp.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the electron-withdrawing chloro group and the electron-donating dimethylphenyl group will influence the energies of these orbitals. researcher.lifersc.org DFT calculations can precisely quantify these energies and derive global reactivity descriptors.

Table 2: Calculated Quantum Chemical Descriptors for a Nicotinic Acid Analogue

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.65 |

| LUMO Energy | ELUMO | -1.82 |

| Energy Gap | ΔE | 4.83 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.65 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.82 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.41 |

| Electronegativity (χ) | χ = (I+A)/2 | 4.24 |

Note: Values are illustrative and based on DFT/B3LYP calculations for similar aromatic systems. scirp.org

DFT calculations are highly effective at predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. comporgchem.commdpi.com By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be elucidated. nih.govrsc.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. jocpr.comjocpr.com These calculations help in the assignment of complex experimental spectra by identifying the specific vibrational modes (e.g., C=O stretch, C-Cl stretch, ring vibrations) associated with each observed band. researchgate.netacs.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental results. jocpr.com

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Analogue

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 168.5 | 170.2 | 1.7 |

| C-Cl | 151.0 | 152.5 | 1.5 |

| Pyridine C-4 | 140.2 | 141.1 | 0.9 |

| Phenyl C-1' | 138.1 | 139.0 | 0.9 |

Note: Data are representative, illustrating the typical accuracy of DFT-based NMR predictions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making them key sites for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential. researchgate.net This analysis is crucial for understanding intermolecular interactions and guiding studies like molecular docking. rsc.org

Molecular Modeling and Docking Studies for Hypothetical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). dergipark.org.tr This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.gov For analogues of this compound, docking studies have been performed to explore their potential as inhibitors of various enzymes. mdpi.comdovepress.com

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand is then computationally placed into the active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) for each pose. dergipark.org.tr The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-protein complex. mdpi.com For example, nicotinic acid derivatives have been docked into the active sites of enzymes like nitroreductase and tyrosyl-tRNA synthetase to rationalize their antimicrobial activity. mdpi.com

Table 4: Illustrative Molecular Docking Results for a Nicotinic Acid Analogue

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Nitroreductase (PDB: 1YKI) | -8.5 | LYS74, GLU165 | Hydrogen Bond |

| PHE124 | Hydrophobic Interaction | ||

| Tyrosyl-tRNA Synthetase (PDB: 1JIJ) | -7.9 | ASP176 | Hydrogen Bond |

| TYR34, PHE198 | Pi-Pi Stacking |

Note: Data are representative of docking studies performed on nicotinic acid derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a ligand-protein complex, an MD simulation can assess the stability of the binding pose predicted by docking, explore conformational changes in both the ligand and the protein, and explicitly model the effects of the surrounding solvent (typically water). elifesciences.orgelifesciences.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over the simulation time (e.g., 100-200 ns) to check for stability. elifesciences.org A stable RMSD plot indicates that the complex has reached equilibrium and the binding pose is maintained. The RMSF plot reveals the flexibility of different parts of the protein, highlighting which residues are rigid and which are more mobile upon ligand binding. These simulations provide a more realistic and detailed understanding of the ligand's behavior in a dynamic biological environment. figshare.com

Quantum Chemical Topology Analysis for Bonding Characterization

QTAIM analysis partitions a molecule into atomic basins based on the gradient vector field of the electron density, ρ(r). The topological analysis of ρ(r) reveals critical points where the gradient of the electron density is zero. These critical points are classified by their rank and signature, with bond critical points (BCPs) being of particular interest as they signify the presence of a chemical bond between two atoms. The properties of the electron density at these BCPs provide quantitative measures of the nature and strength of the chemical bonds.

For a molecule like this compound, a QTAIM analysis would characterize the various types of bonds present, including covalent bonds within the pyridine and phenyl rings, the carbon-chlorine bond, and the bonds within the carboxylic acid group. Furthermore, this analysis can shed light on potential intramolecular and intermolecular interactions, such as hydrogen bonds.

The key parameters derived from a QTAIM analysis at the bond critical points include:

The electron density (ρ(r)) : This value is indicative of the bond order; higher values of ρ(r) are associated with stronger, more covalent bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

The total electron energy density (H(r)) : The sign of H(r) can also help to distinguish between different types of interactions.

Based on these principles, a theoretical QTAIM analysis of this compound would be expected to yield the following insights:

Covalent Bonds : The C-C and C-N bonds within the aromatic rings, as well as the C-Cl and C-H bonds, would exhibit the characteristics of covalent interactions. This would be evidenced by significant electron density at the BCPs and negative values for the Laplacian of the electron density.

Polar Covalent Bonds : The C=O and C-O bonds of the carboxylic acid group, and the C-N bonds in the pyridine ring, would be identified as polar covalent bonds, with a degree of charge separation reflected in the topological parameters.

Intramolecular Interactions : The potential for intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the nitrogen atom of the pyridine ring, could be investigated. The presence of a bond path and a BCP between the hydrogen and the acceptor atom, along with specific topological criteria (small ρ(r) and positive ∇²ρ(r)), would confirm such an interaction.

The following interactive table provides hypothetical yet representative QTAIM data for selected bonds in this compound, based on typical values for similar organic molecules, to illustrate the expected findings from such an analysis.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |

| C=O | ~0.4 - 0.6 | Negative | Covalent (Polar) |

| C-O | ~0.2 - 0.3 | Negative | Covalent (Polar) |

| C-N (pyridine) | ~0.3 - 0.4 | Negative | Covalent (Polar) |

| C-C (aromatic) | ~0.25 - 0.35 | Negative | Covalent |

| C-Cl | ~0.15 - 0.25 | Slightly Negative/Positive | Polar Covalent |

| O-H...N (intramolecular H-bond) | ~0.01 - 0.04 | Positive | Hydrogen Bond |

It is important to reiterate that the data presented in the table are illustrative and not the result of a specific computational study on this compound. A dedicated computational investigation would be necessary to obtain precise quantitative data for this molecule. Such a study would provide a detailed and fundamental understanding of its electronic structure and bonding, which is essential for rationalizing its chemical behavior and for the design of new analogues with tailored properties.

Pre Clinical Mechanistic Investigations of Biological Activities of 2 Chloro 5 2,3 Dimethylphenyl Nicotinic Acid Derivatives

Exploration of Enzyme Modulatory Effects

The therapeutic potential of nicotinic acid derivatives is often linked to their ability to modulate the activity of specific enzymes. This sub-section details the in vitro inhibitory and activatory effects of these compounds on several key enzymatic targets.

Derivatives of nicotinic acid have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. In vitro studies have demonstrated that novel synthesized series of nicotinate (B505614) derivatives exhibit highly potent and selective inhibitory activity against the COX-2 isoform. nih.gov

The anti-inflammatory mechanism of these compounds extends beyond direct enzyme inhibition. The most active derivatives have been shown to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govjst.go.jp Furthermore, these compounds effectively suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, further confirming their anti-inflammatory properties at the cellular level. nih.gov

Several compounds have demonstrated COX-2 inhibitory activity equipotent to the reference drug celecoxib, with some showing selectivity indices 1.8 to 1.9 times higher than celecoxib. nih.govresearchgate.net The potent in vitro activity is supported by molecular docking studies, which reveal favorable interactions within the COX-2 active site, explaining their notable inhibitory effects. nih.govresearchgate.net This selective inhibition of COX-2 over COX-1 is a desirable characteristic, suggesting a potentially safer gastric profile. nih.gov

| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Index (SI) vs. COX-1 | Reference |

|---|---|---|---|---|

| Nicotinate Derivative 3b | COX-2 | Equipotent to Celecoxib | Preferential for COX-2 | nih.gov |

| Nicotinate Derivative 3e | COX-2 | Equipotent to Celecoxib | Preferential for COX-2 | nih.gov |

| Nicotinate Derivative 4c | COX-2 | Equipotent to Celecoxib | 1.8-1.9 fold higher than Celecoxib | nih.gov |

| Nicotinate Derivative 4f | COX-2 | Equipotent to Celecoxib | 1.8-1.9 fold higher than Celecoxib | nih.gov |

| 2-Bromophenyl Nicotinic Acid Derivative 4c | Inflammatory Mediators | Significant reduction in TNF-α & IL-6 | Not Applicable | jst.go.jp |

A review of available scientific literature indicates a lack of specific studies investigating the direct interaction between nicotinic acid hydrazones and the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). While research has explored the effects of nicotine (B1678760) and its derivatives on GABAergic systems, these studies primarily focus on interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) located on GABA-releasing nerve terminals, which in turn modulate GABA release. nih.gov This receptor-mediated mechanism is distinct from the direct enzymatic inhibition of GABA-AT. Therefore, no data can be presented on the specific modulatory effects of 2-chloro-5-(2,3-dimethylphenyl)nicotinic acid derivatives or related hydrazones on GABA-AT activity.

Beyond COX enzymes, nicotinic acid derivatives have been shown to interact with a variety of other enzymatic targets.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: A series of thirty-eight nicotinamide (B372718) derivatives were designed and synthesized as potential succinate dehydrogenase inhibitors (SDHIs). acs.org The most potent of these, compound 3a-17, exhibited significant in vitro antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum, with IC50 values of 15.8 µM and 20.3 µM, respectively. acs.org This activity was comparable to the commercial fungicide boscalid (B143098) and was directly linked to the inhibition of fungal SDH. acs.org

Mitochondrial Enzyme Activation: In cultured normal human epidermal keratinocytes, nicotinic acid supplementation has been shown to up-regulate the protein levels of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3). This suggests a beneficial role in enhancing mitochondrial function and mitigating oxidative stress. mdpi.com

Nicotinamidase as a Target: The enzyme nicotinamidase, which converts nicotinamide to nicotinic acid, is present in yeast and bacteria but absent in humans. This difference makes it a promising target for the development of new antibiotics. wikipedia.org

In Vitro Antimicrobial Efficacy and Mechanistic Pathways for Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives, including amides and hydrazones, form a scaffold for developing novel antimicrobial agents. In vitro studies have confirmed their efficacy against a wide range of pathogenic bacteria and fungi.

Derivatives of nicotinic acid, particularly acylhydrazones and 1,3,4-oxadiazolines, have demonstrated significant antibacterial activity, with a notable potency against Gram-positive bacteria. researchgate.netnih.gov Several compounds have shown promising activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

For instance, certain acylhydrazones showed a minimal inhibitory concentration (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against an MRSA strain of Staphylococcus aureus. nih.gov Another series of nicotinic acid hydrazides was tested against a panel of bacteria, showing that Pseudomonas aeruginosa was the most susceptible. nih.gov In contrast, the activity against Gram-negative bacterial strains is often reported to be less potent. researchgate.net

| Compound/Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Acylhydrazone (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | nih.gov |

| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL | nih.gov |

| Nicotinic acid hydrazide (NC 3) | Pseudomonas aeruginosa | 0.016 mM (Inhibition) | nih.gov |

| Nicotinic acid hydrazide (NC 3) | Klebsiella pneumoniae | 0.016 mM (Inhibition) | nih.gov |

| Nicotinic acid hydrazide (NC 5) | Gram-positive bacteria (general) | 0.03 mM (Effective concentration) | nih.gov |

Nicotinamide derivatives have emerged as a promising class of antifungal agents. Extensive screening has revealed their efficacy against a variety of fungal pathogens, including those resistant to conventional therapies. bohrium.comnih.gov

One study synthesized 37 nicotinamide derivatives and found compound 16g to be the most active against Candida albicans SC5314, with an MIC value of 0.25 μg/mL. bohrium.comnih.gov This compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains (MIC values ranging from 0.125–1 μg/mL) and moderate activity against other species of Candida, Cryptococcus neoformans, and Trichophyton. bohrium.comnih.gov The proposed mechanism of action for this class of compounds involves the disruption of the fungal cell wall. bohrium.comnih.gov

Other research has focused on nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which showed moderate antifungal activities against plant pathogens such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov

| Compound/Derivative Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Nicotinamide Derivative (16g) | Candida albicans SC5314 | 0.25 µg/mL | bohrium.comnih.gov |

| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 µg/mL | bohrium.comnih.gov |

| Nicotinamide Derivative (16g) | Cryptococcus neoformans (3 strains) | Moderate Activity | bohrium.comnih.gov |

| Nicotinamide Derivative (16g) | Trichophyton spp. (3 strains) | Moderate Activity | bohrium.comnih.gov |

| Nicotinamide-Oxadiazole Derivative (7a) | Gibberella zeae | Moderate Activity | nih.gov |

| Nicotinamide-Oxadiazole Derivative (9a) | Fusarium oxysporum | Moderate Activity | nih.gov |

Pre-clinical Anti-inflammatory Activity and Cellular Mechanisms in Model Systems

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. While specific pre-clinical studies on the anti-inflammatory activity of this compound were not identified in the reviewed literature, the broader class of nicotinic acid derivatives has demonstrated notable effects in various model systems.

The anti-inflammatory actions of nicotinic acid are multifaceted, involving the modulation of various cellular processes. One of the key mechanisms is the interaction with the GPR109A receptor, which is expressed on immune cells such as monocytes and macrophages. nih.gov Activation of this receptor can lead to a decrease in the production of pro-inflammatory cytokines. nih.gov

Studies in human monocyte models have shown that nicotinic acid can suppress the release of inflammatory mediators. For instance, in monocytes activated by Toll-like receptor (TLR) agonists, nicotinic acid has been observed to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov These effects are believed to be mediated through the GPR109A receptor and are independent of prostaglandin (B15479496) pathways. nih.gov

The anti-inflammatory mechanism also involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting this pathway, nicotinic acid derivatives can reduce the expression of genes involved in inflammation.

While these findings relate to nicotinic acid, the anti-inflammatory potential of derivatives such as this compound would likely be influenced by the nature of the substitutions on the pyridine (B92270) ring, which could affect receptor binding affinity and other molecular interactions.

| Mediator | Activating Agent | Observed Effect |

|---|---|---|

| TNF-α | TLR4 Agonist (LPS) | Reduction in secretion |

| IL-6 | TLR4 Agonist (LPS) | Reduction in secretion |

| MCP-1 | TLR4 Agonist (LPS) | Reduction in secretion |

| TNF-α | TLR2 Agonist (HKLM) | Reduction in secretion |

| IL-6 | TLR2 Agonist (HKLM) | Reduction in secretion |

| MCP-1 | TLR2 Agonist (HKLM) | Reduction in secretion |

Investigation of Anticonvulsant Properties in Animal Models for Related Nicotinic Acid Hydrazones

While direct studies on the anticonvulsant properties of hydrazones derived from this compound are not available, research on related nicotinic acid hydrazones has shown promising anticonvulsant activity in preclinical animal models. These studies often utilize standardized tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to evaluate efficacy.

The general structure of hydrazones, which possess a -CO-NHN=CH- group, is considered an important pharmacophore in the development of anticonvulsant drugs. For instance, a study on nicotinic acid benzylamide (Nic-BZA), a related derivative, demonstrated clear anticonvulsant activity in the MES test in mice. nih.gov The median effective dose (ED50) values were found to be time-dependent, ranging from 35.7 to 84.0 mg/kg after intraperitoneal administration. nih.gov

The protective index (PI), which is a ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a crucial parameter in preclinical assessment. For Nic-BZA, the PI values were favorable, suggesting a good safety profile in the preclinical setting. nih.gov

Further research into new derivatives of picolinic acid and nicotinic acid has also identified compounds with anticonvulsant potential. Picolinic acid 2-fluorobenzylamide emerged as a particularly effective compound in a series of analogs. nih.gov The search for new anticonvulsant agents often involves the synthesis and screening of various derivatives to identify compounds with improved efficacy and longer duration of action. nih.gov

| Administration Route | Time Post-Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| Intraperitoneal (ip) | 5 min | 35.7 | 188.5 | 5.28 |

| Intraperitoneal (ip) | 60 min | 84.0 | 509.9 | 6.07 |

| Oral (po) | 5 min | 72.0 | 552.0 | 7.67 |

| Oral (po) | 60 min | 152.1 | 1222.1 | 8.03 |

Receptor Interaction Studies for Nicotinic Acid Derivatives in Model Systems

The biological effects of nicotinic acid and its derivatives are often mediated through specific receptor interactions. The G protein-coupled receptor GPR109A has been identified as a high-affinity receptor for niacin. nih.gov This receptor is primarily expressed in adipocytes and immune cells. nih.gov

Activation of GPR109A by niacin leads to the coupling of Gαi subfamily of heterotrimeric G-proteins, which in turn inhibits adenylyl cyclase, resulting in lower cyclic AMP (cAMP) levels. nih.gov This signaling cascade is central to the antilipolytic effects of niacin. The binding of niacin to GPR109A also initiates a process of receptor internalization, which is regulated by G-protein coupled receptor kinase 2 (GRK2) and arrestin3. nih.gov

While GPR109A is a key target, it is not the sole determinant of the effects of nicotinic acid derivatives. Some actions of niacin have been observed to be independent of GPR109A, suggesting the involvement of other mechanisms or receptors. nih.gov For example, studies in GPR109a knockout mice have shown that niacin can still improve serum lipid profiles, indicating GPR109a-independent pathways. nih.gov

The specific interaction of this compound with GPR109A or other receptors has not been detailed in the available literature. However, the substitutions on the nicotinic acid core would be expected to influence the binding affinity and functional activity at this receptor.

Herbicidal Action Mechanisms of Nicotinamide Derivatives (Pre-clinical Investigations)

Nicotinic acid and its amide form, nicotinamide, are natural products that have served as scaffolds for the development of new agrochemicals. usda.govnih.gov In the search for novel herbicides, a number of nicotinamide derivatives have been synthesized and tested for their phytotoxic activity. usda.govnih.govresearchgate.net

A series of N-(arylmethoxy)-2-chloronicotinamides, derived from 2-chloronicotinic acid, have shown significant herbicidal activity in pre-clinical screenings. usda.govnih.govresearchgate.net For instance, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated potent herbicidal effects against duckweed (Lemna paucicostata), with an IC50 value of 7.8 μM. usda.govnih.govresearchgate.net Several compounds in this class also exhibited excellent herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. usda.govnih.govresearchgate.net

The mechanism of action for many of these derivatives is still under investigation, but structure-activity relationship (SAR) studies provide insights into the chemical features that contribute to their herbicidal effects. usda.govnih.govresearchgate.net The pyridine motif is a key structural element in many existing pesticides. nih.gov

Another study focused on new niacinamide derivatives containing a flexible, chiral chain, which were also synthesized from 2-chloronicotinic acid. nih.gov While the primary focus of this study was on fungicidal activity, the herbicidal activity was also evaluated. nih.gov The compound (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate, for example, was found to have good fungicidal activity and was not phytotoxic, suggesting that subtle structural modifications can significantly alter the biological activity profile. nih.gov

| Compound | Target Species | Activity Metric | Value |

|---|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed (Lemna paucicostata) | IC50 | 7.8 µM |

| Clomazone (Commercial Herbicide) | Duckweed (Lemna paucicostata) | IC50 | 125 µM |

| Propanil (Commercial Herbicide) | Duckweed (Lemna paucicostata) | IC50 | 2 µM |

Role in Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP) and Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analog Synthesis and Calcium Signaling Pathways (Pre-clinical)

Nicotinic acid derivatives are crucial tools in the study of calcium (Ca2+) signaling, one of the most important and universal signaling mechanisms in cells. Specifically, they are used in the synthesis of analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent Ca2+-mobilizing second messenger. nih.govacs.org

NAADP is synthesized from NADP through a base-exchange reaction where the nicotinamide group is replaced by nicotinic acid or a derivative thereof. nih.govnih.gov This reaction can be catalyzed by enzymes such as ADP-ribosyl cyclase. nih.govnih.gov By using substituted nicotinic acids, researchers can create a variety of NAADP analogs. These analogs are invaluable for probing the structure-activity relationships of the NAADP receptor and for identifying the proteins involved in NAADP-mediated Ca2+ signaling. nih.govacs.orgnih.gov

Studies have shown that substitutions on the nicotinic acid moiety can significantly affect the ability of the resulting NAADP analog to release Ca2+. For example, substitutions at the 5-position of the nicotinic acid ring have been shown to be well-tolerated, with several 5-substituted NAADP derivatives retaining high potency for binding and full agonist activity for Ca2+ release. nih.govacs.org In contrast, substitutions at the 4-position generally lead to a loss of potency. nih.govacs.org

NAADP is known to release Ca2+ from acidic intracellular stores, such as lysosomes, a mechanism distinct from other Ca2+ mobilizing messengers like inositol (B14025) trisphosphate (IP3) and cyclic ADP-ribose (cADPR). nih.gov The activation of neuronal nicotinic acetylcholine receptors (nAChRs) can also lead to an influx of Ca2+, which can then trigger further Ca2+ release from intracellular stores. nih.gov

While there are no specific studies on the use of this compound in NAADP analog synthesis, its structure suggests it could potentially serve as a substrate for the enzymatic synthesis of a novel NAADP analog. The chloro and dimethylphenyl substitutions would provide a unique probe to further explore the structural requirements of the NAADP receptor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Chloro 5 2,3 Dimethylphenyl Nicotinic Acid Analogues

Systematic Modification of Substituents on the Pyridine (B92270) and Aryl Moieties and their Influence on Molecular Functionality

The molecular architecture of 2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid offers several key positions for systematic modification to probe and optimize its biological activity. These modifications on the pyridine and the pendant aryl ring can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.

Modifications on the Pyridine Ring:

The pyridine core is central to the molecule's identity. Key modifications include:

The Carboxylic Acid Group: The carboxyl group at the 3-position is a critical feature, likely involved in hydrogen bonding or ionic interactions with a biological target. Esterification or conversion to an amide are common modifications to alter polarity, membrane permeability, and metabolic stability. For example, studies on other nicotinic acid derivatives have shown that conversion to amides or hydrazones can lead to compounds with antibacterial or other biological activities.

The 5-Aryl Linkage: The linkage between the pyridine and the phenyl ring is a key structural element. Altering this linkage, for instance, by introducing a spacer group (e.g., -O-, -CH2-), would change the relative orientation of the two ring systems, profoundly impacting the molecule's conformation and how it fits into a receptor binding pocket.

Modifications on the Aryl Moiety:

The 2,3-dimethylphenyl group provides a significant lipophilic and steric contribution to the molecule.

Position and Nature of Methyl Groups: The ortho and meta positioning of the methyl groups on the phenyl ring creates a specific steric hindrance that restricts the rotation around the C-C bond connecting the two rings. Shifting the methyl groups to other positions (e.g., 2,4-, 2,5-, 3,4-, 3,5-dimethyl) would alter this steric profile and could either enhance or diminish the interaction with a target. Replacing the methyl groups with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with electron-withdrawing or electron-donating substituents would allow for a systematic exploration of the steric and electronic requirements of the binding site.

Introduction of Other Substituents: Adding further substituents to the phenyl ring, such as halogens, hydroxyl, or methoxy (B1213986) groups, can fine-tune the electronic properties and lipophilicity of the molecule. For example, in a series of niclosamide (B1684120) analogues, which also feature a substituted aryl ring, the nature and position of substituents on the aniline (B41778) ring were critical for their activity in potentiating colistin (B93849) against Gram-negative bacteria.

The following table illustrates potential systematic modifications and their predicted impact on molecular properties.

| Modification Site | Original Substituent | Modified Substituent | Predicted Impact on Molecular Properties |

| Pyridine C2 | -Cl | -F, -Br, -I | Altered electronegativity and steric bulk. |

| Pyridine C2 | -Cl | -CH3, -OCH3 | Increased electron density on the pyridine ring. |

| Pyridine C3 | -COOH | -COOCH3, -CONH2 | Increased lipophilicity, altered hydrogen bonding capacity. |

| Phenyl Ring | 2,3-dimethyl | 2,6-dimethyl | Increased steric hindrance, potentially leading to atropisomerism. |

| Phenyl Ring | 2,3-dimethyl | 4-methoxy | Introduction of a polar, electron-donating group. |

| Phenyl Ring | 2,3-dimethyl | 4-chloro | Introduction of an electron-withdrawing, lipophilic group. |

Quantitative Correlation of Structural Features with Pre-clinical Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how specific physicochemical properties of a molecule correlate with its biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.

A hypothetical QSAR study for this class of compounds would involve the following steps:

Synthesis of a diverse set of analogues: A library of compounds would be synthesized with systematic variations in substituents on both the pyridine and phenyl rings, as discussed in the previous section.

Biological testing: The compounds would be tested for a specific biological activity (e.g., enzyme inhibition, receptor binding affinity) to obtain quantitative data (e.g., IC50, Ki).

Calculation of molecular descriptors: For each analogue, a range of physicochemical and structural descriptors would be calculated using computational software. These descriptors can be categorized as:

Electronic descriptors: Hammett constants (σ), dipole moment, atomic charges.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), van der Waals volume.

Hydrophobic descriptors: Partition coefficient (logP), hydrophobic constants (π).

Topological descriptors: Connectivity indices, shape indices.

Model development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to develop a mathematical equation that correlates the biological activity with the calculated descriptors.

For this compound analogues, key descriptors would likely include:

Molar Refractivity (MR) of the aryl substituents: To quantify the steric bulk of the groups on the phenyl ring.

Hammett constants (σ) of the aryl substituents: To describe the electronic effects of the substituents on the phenyl ring.

Dihedral angle between the pyridine and phenyl rings: To account for the conformational effects on activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = a(logP) - b(MR)^2 + c(σ) + d(cosθ) + constant

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis, and θ is the dihedral angle. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in activity, while a negative coefficient suggests the opposite.

The following table presents a hypothetical dataset and the descriptors that would be used in a QSAR study.

| Compound | R1 | R2 | logP | MR | σ | Biological Activity (IC50, µM) |

| 1 | H | H | 3.5 | 1.03 | 0 | 10.2 |

| 2 | 2-CH3 | 3-CH3 | 4.6 | 10.3 | -0.13 | 1.5 |

| 3 | 4-Cl | H | 4.2 | 6.03 | 0.23 | 5.8 |

| 4 | 4-OCH3 | H | 3.4 | 7.87 | -0.27 | 8.1 |

| 5 | 4-NO2 | H | 3.4 | 7.36 | 0.78 | 25.4 |

Ligand-Based Drug Design Strategies Derived from SAR Data

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are employed to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and interact with a specific receptor or enzyme.

Based on the structure of this compound and general knowledge of nicotinic acid derivatives, a hypothetical pharmacophore model could be proposed. This model would likely include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A hydrogen bond donor/acceptor or a negatively ionizable feature: The carboxylic acid group.

A hydrophobic/aromatic region: The 2,3-dimethylphenyl ring.

A halogen bond acceptor: The 2-chloro substituent.

The relative spatial arrangement of these features would be crucial for biological activity. The development of a robust pharmacophore model would involve:

Selection of a set of active and inactive molecules: This would include the lead compound and its analogues with known biological activities.

Conformational analysis of the selected molecules: To identify the low-energy, biologically relevant conformations.

Pharmacophore feature identification and alignment: Identifying common chemical features among the active molecules that are absent or arranged differently in the inactive ones.

Generation and validation of the pharmacophore hypothesis: Creating a 3D model that represents the spatial arrangement of these features and validating its predictive power using a test set of molecules.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that fit the pharmacophoric requirements and are likely to exhibit the desired biological activity.

Impact of Isomerism and Conformation on Activity Profiles

The presence of the bulky 2,3-dimethylphenyl group at the 5-position of the pyridine ring introduces the possibility of rotational isomerism, also known as atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of this compound, the steric hindrance between the ortho-methyl group on the phenyl ring and the substituents at the 4- and 6-positions of the pyridine ring could create a significant energy barrier to rotation around the C-C bond connecting the two rings.

This restricted rotation can lead to the existence of stable or semi-stable conformers (rotamers). The biological activity of these conformers could be significantly different, as one may present the optimal three-dimensional arrangement of functional groups for binding to a biological target, while the other may not.

The preferred conformation and the energy barrier to rotation can be influenced by:

The size of the substituents on the phenyl ring: Increasing the size of the ortho-substituent would increase the rotational barrier.

The nature of the substituents on the pyridine ring: Bulky groups at the 4- or 6-positions of the pyridine ring would also increase steric hindrance.

Solvent effects: The polarity of the solvent can influence the stability of different conformers.

The conformational profile of this compound and its analogues would be a critical factor in their activity. A rigid conformation that pre-organizes the molecule in the bioactive conformation could lead to higher affinity and selectivity for its target. Conversely, a molecule with high conformational flexibility may need to expend more energy to adopt the correct binding pose, leading to lower affinity.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the stable conformers and the energy barriers to rotation for these molecules. Experimental techniques like variable-temperature NMR spectroscopy could potentially be used to study the rotational dynamics and determine the populations of different conformers. Understanding the impact of isomerism and conformation is therefore essential for the rational design of potent and selective analogues of this compound.

Future Perspectives and Advanced Research Trajectories for 2 Chloro 5 2,3 Dimethylphenyl Nicotinic Acid Research

Development of Innovative and Sustainable Synthetic Routes for Functionalized Nicotinic Acid Derivatives

The industrial production of nicotinic acid has traditionally relied on chemical methods that often involve harsh conditions, corrosive reagents like nitric acid, and the generation of significant waste. frontiersin.orgnih.gov Future research concerning 2-chloro-5-(2,3-dimethylphenyl)nicotinic acid and its analogs should prioritize the development of green and sustainable synthetic strategies.

One promising direction is the adoption of biocatalytic processes. frontiersin.org Enzymatic synthesis offers high conversion rates under mild reaction conditions, reducing energy consumption and environmental impact. frontiersin.org For instance, nitrile-hydrolyzing enzymes have been successfully used to convert 3-cyanopyridine (B1664610) to nicotinic acid. frontiersin.org A similar biocatalytic hydrolysis could be explored for a corresponding nitrile precursor of this compound. The development of robust, immobilized enzymes could further enhance process efficiency, stability, and reusability, making the synthesis more economically viable. frontiersin.org

Another innovative approach involves novel cyclization reactions. Research has demonstrated the synthesis of aryl-2-chloropyridines through the cyclization of aryl-substituted pentadienyl nitriles with hydrochloric acid. researchgate.net Refining such methods to improve atom economy and minimize solvent use, potentially through microwave-assisted synthesis, could provide an efficient and more environmentally friendly route to the core structure of these compounds. researchgate.net

| Synthetic Strategy | Traditional Chemical Synthesis | Biocatalytic Synthesis | Modern Cyclization Methods |

| Precursors | 5-ethyl-2-methylpyridine (B142974) | 3-cyanopyridine derivatives | Aryl-substituted pentadienyl nitriles |

| Key Reagents | Nitric Acid | Nitrile-hydrolyzing enzymes | Hydrochloric acid, potential catalysts |

| Conditions | High temperature and pressure | Mild (e.g., room temp, aqueous) | Varies; can be optimized with microwave |

| Advantages | Established process | High selectivity, eco-friendly | Direct assembly of core structure |

| Disadvantages | Toxic by-products, high energy use | Enzyme stability and cost | Substrate-specific, may require optimization |

Application of Advanced Analytical Techniques for Comprehensive Characterization in Complex Matrices

To understand the preclinical behavior of this compound, robust analytical methods are essential for its detection and quantification in complex biological matrices like plasma, tissues, and urine. High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of nicotinic acid and its derivatives. nih.govglsciences.com

Future research would benefit from the development of highly sensitive and specific methods using ion-pair reversed-phase HPLC coupled with mass spectrometry (LC-MS). nih.govservice.gov.uk This combination allows for not only precise quantification but also the identification of metabolites. For instance, understanding the metabolic fate of the 2-chloro- and 2,3-dimethylphenyl moieties is crucial. Studies on related chlorinated pyridinyl compounds have identified metabolites like 6-chloronicotinic acid (6-CNA) and its glycine (B1666218) conjugate, although their formation can be minor in humans. researchgate.net A similar analytical approach could elucidate the specific metabolic pathways of this compound.

Post-column derivatization techniques, such as the König reaction, can be employed to enhance the spectrophotometric detection of the pyridine (B92270) ring system, increasing the sensitivity of HPLC-UV methods for samples where mass spectrometry is not available. nih.govresearchgate.net

Computational Design of Novel Aryl-Substituted Nicotinic Acid Scaffolds with Tuned Physicochemical and Pre-clinical Biological Profiles

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process. For this compound, in silico methods can be used to design a new generation of analogs with optimized properties. The concept of "analog series-based (ASB) scaffolds" provides a systematic way to explore chemical space. nih.govnih.gov By defining the 2-chloro-5-aryl-nicotinic acid core as the scaffold, computational models can predict how modifications to the aryl substituent (e.g., changing the position or nature of the methyl groups) would affect key drug-like properties.

These properties include Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as target binding affinity. nih.gov For example, density functional theory (DFT) calculations could be used to model the binding affinity of novel derivatives to a specific biological target, helping to prioritize the synthesis of the most promising compounds. nih.gov This approach has been successfully applied to design nicotinic acid-based agents targeting enzymes like VEGFR-2. nih.gov Generalizing this scaffold-based approach can yield a large knowledge base that captures structure-activity relationships (SAR) across a wide range of compounds and targets. scienceopen.comresearchgate.net

Expansion of Pre-clinical Mechanistic Studies to Novel Biological Targets and Pathways

While nicotinic acid itself is known for its lipid-lowering effects, its derivatives have shown a wide array of pharmacological activities, suggesting that analogs of this compound could interact with novel biological targets. chemistryjournal.netresearchgate.net

Preclinical studies on other novel nicotinic acid derivatives have identified promising activities, including:

Anticancer Activity: Some derivatives have shown potent and selective inhibition of key signaling proteins in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Investigating the effect of this compound on such kinase pathways could reveal potential applications in oncology.

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: The nicotinic acid scaffold is related to nicotine (B1678760), the primary ligand for nAChRs. These receptors, particularly the α4β2 and α7 subtypes, are important targets for neurological and psychiatric disorders. nih.govradiologykey.commdpi.com Preclinical characterization of novel ligands has demonstrated their potential to enhance cognitive function or aid in addiction models. nih.govnih.gov It would be valuable to screen this compound and its analogs for activity at various nAChR subtypes.

Anti-inflammatory and Analgesic Effects: 2-Aryl nicotinic acid derivatives have been reported to possess anti-inflammatory and analgesic properties. chemistryjournal.netresearchgate.net Mechanistic studies could explore their potential inhibition of enzymes like cyclooxygenase (COX), similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Potential Biological Target | Therapeutic Area | Example Preclinical Finding for Related Compounds |

| VEGFR-2 | Oncology | A derivative showed potent inhibition (IC50 = 0.068 μM) and induced apoptosis. nih.gov |

| α7 nAChR | Neuroscience (Cognition) | Agonist A-582941 enhanced performance in working memory and memory consolidation models. nih.gov |

| α4β2 nAChR | Neuroscience (Addiction) | Ligand VMY-2-95 showed picomolar affinity and good oral bioavailability and brain penetration. nih.gov |

| Cyclooxygenase (COX) | Inflammation | Certain derivatives exhibited anti-inflammatory activity comparable to standard NSAIDs. researchgate.netnih.gov |

Exploration of Supramolecular Chemistry and Advanced Material Science Applications for Nicotinic Acid Derivatives

The functional groups present in this compound—the carboxylic acid, pyridine nitrogen, and aromatic rings—make it an excellent candidate for applications in supramolecular chemistry and material science. These groups can participate in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking. nih.gov

Research on related molecules has shown that nicotinamide (B372718) and nicotinic acid can form cocrystals with other molecules, which can alter physical properties like solubility and stability. rsc.orgnih.gov The ability of the carboxylic acid group to form strong hydrogen bonds with pyridine nitrogen atoms or amide groups is a key driver of this self-assembly. nih.gov Future work could explore the cocrystallization of this compound with other active pharmaceutical ingredients (APIs) to create novel multi-functional materials.

Furthermore, nicotinic acid and its derivatives can act as ligands to form complexes with metal ions. jinjingchemical.com This opens the possibility of designing and synthesizing metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in catalysis, gas storage, or as fluorescent probes for the detection of metal ions in biological or environmental samples. jinjingchemical.com

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-5-(2,3-dimethylphenyl)nicotinic acid to improve yield?

Methodological Answer: Optimization involves selecting appropriate reagents and reaction conditions. For example:

- Nucleophilic Substitution: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states, as demonstrated in analogous nicotinic acid derivatives .

- Oxidation/Reduction: Employ controlled oxidation with potassium permanganate or reduction with LiAlH4, ensuring stoichiometric precision to avoid over-reduction .

- Purification: Utilize recrystallization or column chromatography with silica gel, referencing solvent systems from similar benzoic acid derivatives .

Key Consideration: Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Assign signals using , , and 2D experiments (e.g., COSY, HSQC) to resolve aromatic proton coupling and substituent effects .

- X-ray Crystallography: Employ the SHELX suite for structure solution (SHELXS) and refinement (SHELXL), leveraging its robustness for small-molecule analysis . WinGX can integrate data processing and visualization .

- Mass Spectrometry: Confirm molecular weight via ESI-MS, referencing fragmentation patterns of chloro-substituted aromatics .

Note: For ambiguous crystallographic data, use ORTEP-3 to validate thermal ellipsoid models and resolve disorder .

Q. How does the chloro substituent influence the compound’s reactivity in substitution reactions?

Methodological Answer: The electron-withdrawing chloro group activates the nicotinic acid core for nucleophilic attacks at specific positions:

- Meta-Directing Effects: The 2-chloro substituent directs electrophiles to the 4- or 6-position of the pyridine ring, as seen in related trifluoromethyl derivatives .

- Hydrolysis Sensitivity: Avoid aqueous basic conditions to prevent cleavage of the chloro group; instead, use anhydrous environments for sulfonation or amidation .

Experimental Design: Perform kinetic studies under varying pH and solvent conditions to map reactive sites.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

- Multi-Cycle Refinement: Use SHELXL’s iterative least-squares refinement with restraints for disordered regions (e.g., rotating methyl groups) .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and TWINLAW for twinning analysis .